2-Methyl-1,4-benzodioxan-2-carboxamide

Description

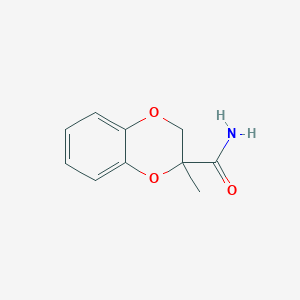

2-Methyl-1,4-benzodioxan-2-carboxamide is a derivative of the 1,4-benzodioxane scaffold, a heterocyclic structure widely utilized in medicinal chemistry due to its versatility in interacting with biological targets. The compound features a methyl group and a carboxamide moiety at the C(2) position of the benzodioxane core (Figure 1).

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

3-methyl-2H-1,4-benzodioxine-3-carboxamide |

InChI |

InChI=1S/C10H11NO3/c1-10(9(11)12)6-13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3,(H2,11,12) |

InChI Key |

LVRGXTVGBMLTFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC2=CC=CC=C2O1)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs within the Benzodioxane/Benzodioxin Family

Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate

- Core Structure : 1,4-Benzodioxane.

- Substituents : Bromine at C(5) or C(8), and a carboxylate ester at C(2).

- Key Differences: The ester group (vs. Bromine substituents on the benzene ring may enhance halogen bonding with receptors, improving selectivity for specific biological targets (e.g., adrenergic or serotonergic receptors) .

1,4-Benzodioxin-2-carboxamide, 2,3-Dihydro-5-Methoxy (CAS: 70918-46-6)

- Core Structure : Partially saturated 1,4-benzodioxin (2,3-dihydro), differing from the fully saturated benzodioxane.

- Substituents : Methoxy group at C(5) and carboxamide at C(2).

- Key Differences :

Heterocyclic Analogs: Quinoline Derivatives

2-Methyl-1,4-dihydroquinoline-4-one Derivatives

- Core Structure: Quinoline-4-one (aromatic heterocycle with nitrogen).

- Substituents : Methyl group at C(2) and pyrazol-5-one or carboxamide moieties.

- Structural similarity searches using Tanimoto coefficients (e.g., 0.65–0.78) indicate moderate overlap in pharmacophoric features, but the benzodioxane scaffold lacks the planar aromaticity of quinoline, impacting target selectivity .

Comparative Data Table

Research Findings and Implications

- Benzene Ring Modifications : Methoxy or halogen substituents (e.g., bromine) can fine-tune selectivity for receptor subtypes. For example, brominated analogs may exhibit higher affinity for adrenergic receptors, while methoxy groups could improve solubility .

- Core Structure Flexibility : The partially saturated dihydrobenzodioxin core (CAS: 70918-46-6) may adopt conformations inaccessible to rigid benzodioxane, enabling interactions with diverse biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.